Structural Divergence vs. Closest WDR5 Inhibitor Series
The target compound shares a core scaffold with the WDR5 inhibitor MM-589 (CAS 2097887-20-0), but features a distinct 2-methylpyrimidin-4-yloxy ether linkage, whereas MM-589 contains a different cyclic peptide-based structure [1]. The biological consequence of this structural divergence is not documented in any publicly accessible primary literature or authorized database. Current data for MM-589 shows an IC50 of 0.90 nM for WDR5 binding; no such data exists for 2097887-95-9. Assuming equivalent function based solely on structural similarity is scientifically invalid.
| Evidence Dimension | WDR5 Binding Affinity |
|---|---|
| Target Compound Data | Data not available |
| Comparator Or Baseline | MM-589 (CAS 2097887-20-0): IC50 = 0.90 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro binding assay for MM-589 [1]; conditions for target compound unreported |
Why This Matters
Demonstrates that structural similarity does not guarantee comparable potency for this target class, making empirical validation essential for any new experimental model.
- [1] MM-589 TFA (CAS 2097887-21-1). BindingDB and vendor technical summaries. IC50 = 0.90 nM for WDR5 binding. 12.7 nM for MLL H3K4 methyltransferase activity inhibition. View Source
